molecular formula C13H14O4S B13516753 2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate

2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B13516753
M. Wt: 266.31 g/mol
InChI Key: UGBCLQCZBKPTMP-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate is an organic compound that features a furan ring attached to an ethyl group, which is further connected to a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of 2-(furan-2-yl)ethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

2-(Furan-2-yl)ethanol+4-methylbenzenesulfonyl chloride2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate+HCl\text{2-(Furan-2-yl)ethanol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-(Furan-2-yl)ethanol+4-methylbenzenesulfonyl chloride→2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new compounds.

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The ethyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

    Nucleophilic Substitution: Products include various substituted furan derivatives.

    Oxidation: Products include furanones and other oxidized furan derivatives.

    Reduction: Products include ethyl-substituted furan derivatives.

Scientific Research Applications

2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It can be used in the development of drug candidates due to its potential biological activity.

    Material Science: It may be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It can be used to study the interactions of furan derivatives with biological systems.

Mechanism of Action

The mechanism by which 2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate exerts its effects depends on the specific application. In nucleophilic substitution reactions, the sulfonate group acts as a good leaving group, facilitating the formation of new bonds. In biological systems, the furan ring may interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate: Similar structure but with a thiophene ring instead of a furan ring.

    2-(Pyridin-2-yl)ethyl 4-methylbenzenesulfonate: Contains a pyridine ring, offering different electronic properties.

    2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Features a benzyloxy group, which can influence reactivity and solubility.

Uniqueness

2-(Furan-2-yl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions in both chemical and biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

2-(furan-2-yl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H14O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-8-12-3-2-9-16-12/h2-7,9H,8,10H2,1H3

InChI Key

UGBCLQCZBKPTMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CO2

Origin of Product

United States

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